molecular formula C14H12Cl2N4 B8041201 1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide

1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide

Cat. No.: B8041201
M. Wt: 307.2 g/mol
InChI Key: YFUIRNKWCLPZAP-UHFFFAOYSA-N
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Description

1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features two 4-chlorophenyl groups attached to an ethanediimidamide backbone, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide typically involves the reaction of 4-chlorobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imidamides, which are subsequently converted to the final product. The general reaction scheme can be summarized as follows:

    Step 1: 4-chlorobenzonitrile reacts with ethylenediamine in the presence of a base such as sodium hydroxide.

    Step 2: The intermediate imidamide is formed and then subjected to further reaction conditions to yield 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.

Industrial Production Methods

In an industrial setting, the production of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with similar chlorophenyl groups.

    4-Chlorobenzonitrile: A precursor in the synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.

    Ethylenediamine: A common diamine used in the synthesis of various imidamides.

Uniqueness

1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups and ethanediimidamide backbone differentiate it from other similar compounds, making it a valuable subject for research and application in various fields.

Properties

IUPAC Name

1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIRNKWCLPZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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